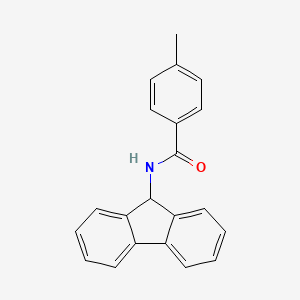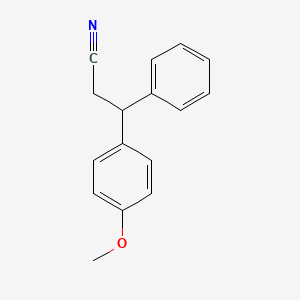![molecular formula C12H19N3O4S B4085795 N-[3-(dimethylamino)propyl]-2-methyl-5-nitrobenzenesulfonamide](/img/structure/B4085795.png)
N-[3-(dimethylamino)propyl]-2-methyl-5-nitrobenzenesulfonamide
Overview
Description
N-[3-(dimethylamino)propyl]-2-methyl-5-nitrobenzenesulfonamide, also known as DAPS, is a chemical compound that has been extensively studied for its potential applications in scientific research. DAPS is a sulfonamide derivative that has been shown to possess a wide range of biological activities, including antibacterial, antifungal, and antiviral properties. In
Mechanism of Action
The mechanism of action of N-[3-(dimethylamino)propyl]-2-methyl-5-nitrobenzenesulfonamide is not fully understood, but it is thought to involve the inhibition of bacterial and fungal cell wall synthesis. N-[3-(dimethylamino)propyl]-2-methyl-5-nitrobenzenesulfonamide is believed to target the enzymes responsible for synthesizing the peptidoglycan and chitin components of the cell wall, leading to cell lysis and death.
Biochemical and Physiological Effects:
N-[3-(dimethylamino)propyl]-2-methyl-5-nitrobenzenesulfonamide has been shown to have a number of biochemical and physiological effects. In addition to its antibacterial, antifungal, and antiviral properties, N-[3-(dimethylamino)propyl]-2-methyl-5-nitrobenzenesulfonamide has been shown to possess anti-inflammatory and analgesic activities. Studies have demonstrated that N-[3-(dimethylamino)propyl]-2-methyl-5-nitrobenzenesulfonamide can inhibit the production of pro-inflammatory cytokines and reduce pain in animal models.
Advantages and Limitations for Lab Experiments
N-[3-(dimethylamino)propyl]-2-methyl-5-nitrobenzenesulfonamide has several advantages for use in lab experiments. It is a relatively inexpensive compound that is easy to synthesize and purify. Furthermore, N-[3-(dimethylamino)propyl]-2-methyl-5-nitrobenzenesulfonamide exhibits potent activity against a wide range of bacteria, fungi, and viruses, making it a useful tool for studying infectious diseases.
However, there are also some limitations to the use of N-[3-(dimethylamino)propyl]-2-methyl-5-nitrobenzenesulfonamide in lab experiments. One of the main limitations is its potential toxicity. N-[3-(dimethylamino)propyl]-2-methyl-5-nitrobenzenesulfonamide has been shown to be toxic to some mammalian cells, and care should be taken when handling and using this compound. Furthermore, N-[3-(dimethylamino)propyl]-2-methyl-5-nitrobenzenesulfonamide has limited solubility in aqueous solutions, which may limit its use in certain experiments.
Future Directions
There are many potential future directions for research on N-[3-(dimethylamino)propyl]-2-methyl-5-nitrobenzenesulfonamide. One promising area of research is the development of new derivatives of N-[3-(dimethylamino)propyl]-2-methyl-5-nitrobenzenesulfonamide with improved activity and selectivity. Another area of research is the investigation of the mechanism of action of N-[3-(dimethylamino)propyl]-2-methyl-5-nitrobenzenesulfonamide and its potential use in combination therapies for the treatment of infectious diseases. Furthermore, N-[3-(dimethylamino)propyl]-2-methyl-5-nitrobenzenesulfonamide may have potential applications in the development of new anti-inflammatory and analgesic drugs.
Scientific Research Applications
N-[3-(dimethylamino)propyl]-2-methyl-5-nitrobenzenesulfonamide has been extensively studied for its potential applications in scientific research. One of the most promising applications of N-[3-(dimethylamino)propyl]-2-methyl-5-nitrobenzenesulfonamide is its antibacterial activity. Studies have shown that N-[3-(dimethylamino)propyl]-2-methyl-5-nitrobenzenesulfonamide exhibits potent antibacterial activity against a wide range of Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa.
In addition to its antibacterial activity, N-[3-(dimethylamino)propyl]-2-methyl-5-nitrobenzenesulfonamide has also been shown to possess antifungal and antiviral properties. Studies have demonstrated that N-[3-(dimethylamino)propyl]-2-methyl-5-nitrobenzenesulfonamide can inhibit the growth of a variety of fungal species, including Candida albicans and Aspergillus fumigatus. Furthermore, N-[3-(dimethylamino)propyl]-2-methyl-5-nitrobenzenesulfonamide has been shown to exhibit antiviral activity against a range of viruses, including herpes simplex virus and human immunodeficiency virus (HIV).
properties
IUPAC Name |
N-[3-(dimethylamino)propyl]-2-methyl-5-nitrobenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O4S/c1-10-5-6-11(15(16)17)9-12(10)20(18,19)13-7-4-8-14(2)3/h5-6,9,13H,4,7-8H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZIRINMDHMBHDX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)NCCCN(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(dimethylamino)propyl]-2-methyl-5-nitrobenzenesulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-({5-[(4-chlorobenzyl)thio]-1,3,4-thiadiazol-2-yl}thio)-1-(3,4-dimethylphenyl)-2,5-pyrrolidinedione](/img/structure/B4085719.png)
![N-(2-chloro-5-{[(4-chlorophenyl)amino]sulfonyl}phenyl)benzamide](/img/structure/B4085723.png)
![N-[1-methyl-2-(3-thienyl)ethyl]-2-[6-oxo-4-(1-piperidinyl)-1(6H)-pyridazinyl]acetamide](/img/structure/B4085729.png)
![1'-[(benzoylamino)(imino)methyl]-1,4'-bipiperidine-4'-carboxamide](/img/structure/B4085735.png)
![N-{4-[6-amino-1-(3-chlorophenyl)-5-cyano-3-methyl-1,4-dihydropyrano[2,3-c]pyrazol-4-yl]phenyl}acetamide](/img/structure/B4085755.png)
![3-({[4-(benzoylamino)-3-methoxyphenyl]amino}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B4085757.png)
![2-(cyclohexylmethyl)-4-[(2-ethyl-4-methyl-1,3-oxazol-5-yl)carbonyl]morpholine](/img/structure/B4085770.png)
![6-chloro-7-[2-(3,4-dihydro-1(2H)-quinolinyl)-2-oxoethoxy]-4-propyl-2H-chromen-2-one](/img/structure/B4085777.png)
![N-[4-(isobutyrylamino)-3-methoxyphenyl]-4-nitrobenzamide](/img/structure/B4085785.png)

![7-(difluoromethyl)-N-(4-methyl-1-piperazinyl)-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4085799.png)
![N-{4-[(1-adamantylamino)sulfonyl]phenyl}-7-(difluoromethyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4085821.png)
![N-1,3-benzothiazol-2-yl-2-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4085822.png)
